molecular formula C17H22N2O2S B8577073 Ethyl 3-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)propionate

Ethyl 3-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)propionate

Cat. No.: B8577073
M. Wt: 318.4 g/mol
InChI Key: YNVQXQFOVBSZER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)propionate is a useful research compound. Its molecular formula is C17H22N2O2S and its molecular weight is 318.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H22N2O2S

Molecular Weight

318.4 g/mol

IUPAC Name

ethyl 3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propanoate

InChI

InChI=1S/C17H22N2O2S/c1-2-21-17(20)6-8-18-9-11-19(12-10-18)15-4-3-5-16-14(15)7-13-22-16/h3-5,7,13H,2,6,8-12H2,1H3

InChI Key

YNVQXQFOVBSZER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1CCN(CC1)C2=C3C=CSC3=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.05 g (19.8 mmol) of 1-benzo[b]thiophen-4-yl-piperazine hydrochloride was added to an aqueous solution of sodium hydroxide, and the mixture was extracted with dichloromethane. The extraction solution was dried over magnesium sulfate and concentrated under reduced pressure. The obtained residue was dissolved in 50 ml of ethanol and ethyl acrylate (2.44 ml, 21.8 mmol) was added thereto, and then the reaction mixture was refluxed with heating for 4 hours. The reaction solution was cooled to room temperature and concentrated under reduced pressure. Diisopropyl ether was added to the residue and insoluble matter precipitated was obtained by filtration, washed with diisopropyl ether, and dried to obtain ethyl 3-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)propionate (5.26 g) as white powder.
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.44 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.